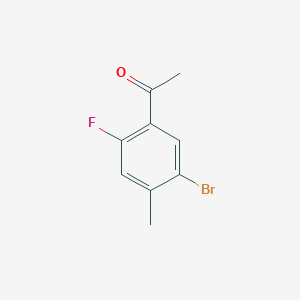

5'-Bromo-2'-fluoro-4'-methylacetophenone

Description

5'-Bromo-2'-fluoro-4'-methylacetophenone is an organic compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol . It is a derivative of acetophenone, featuring bromine, fluorine, and methyl substituents on the phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Properties

IUPAC Name |

1-(5-bromo-2-fluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGDVKLNFUPUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5'-Bromo-2'-fluoro-4'-methylacetophenone can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 5-bromo-2-fluoro-4-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5'-Bromo-2'-fluoro-4'-methylacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: Products with different substituents replacing bromine or fluorine.

Reduction: 1-(5-Bromo-2-fluoro-4-methylphenyl)ethanol.

Oxidation: 1-(5-Bromo-2-fluoro-4-methylphenyl)acetic acid.

Scientific Research Applications

Scientific Research Applications

5'-Bromo-2'-fluoro-4'-methylacetophenone serves as a versatile building block in several scientific domains:

Organic Synthesis

- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Its unique structure allows for the development of new compounds with tailored properties.

Medicinal Chemistry

- Investigated for its potential as an anticancer agent.

- Studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7.

Biological Studies

- Used to explore enzyme inhibition mechanisms, particularly with cytochrome P450 enzymes.

- Its electrophilic nature facilitates interactions with biological targets, making it valuable in drug metabolism studies.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Structure | Moderate | Yes |

| 2-Bromo-4'-fluoroacetophenone | Structure | Moderate | Yes |

| 2-Bromo-3'-fluoroacetophenone | Structure | Low | No |

| 2-Bromo-4-methylacetophenone | Structure | Moderate | Yes |

This table highlights the distinct biological activities and reactivity patterns of related compounds, emphasizing the unique position of this compound due to its bromine and fluorine substituents.

Case Study 1: Anticancer Activity

A study synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated significant growth inhibition in HCT-116 cells with IC50 values suggesting moderate potency while maintaining low toxicity towards normal cells.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and cytochrome P450 enzymes revealed that it could modulate enzyme activity, influencing drug metabolism. The study utilized both in vitro assays and computational modeling to predict binding affinities and interaction mechanisms.

Mechanism of Action

The mechanism of action of 5'-Bromo-2'-fluoro-4'-methylacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

1-(5-Bromo-2-fluorophenyl)ethan-1-one: Lacks the methyl group on the phenyl ring.

1-(5-Bromo-4-methylphenyl)ethan-1-one: Lacks the fluorine atom on the phenyl ring.

1-(2-Fluoro-4-methylphenyl)ethan-1-one: Lacks the bromine atom on the phenyl ring.

Uniqueness

5'-Bromo-2'-fluoro-4'-methylacetophenone is unique due to the presence of bromine, fluorine, and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for research and development.

Biological Activity

5'-Bromo-2'-fluoro-4'-methylacetophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the existing knowledge regarding its biological effects, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, along with a methyl group adjacent to the acetophenone moiety. The molecular formula is C10H8BrFO, and its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antimicrobial Activity : Studies have indicated that halogenated acetophenones can exhibit antimicrobial properties. The presence of bromine and fluorine may enhance the lipophilicity and reactivity of the compound, potentially increasing its efficacy against bacterial strains .

- Anticancer Properties : Research has highlighted the potential of acetophenone derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented, with studies suggesting that it may interfere with cell cycle progression and promote cell death via intrinsic pathways .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes within cells. For instance, it could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .

- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially affecting pathways related to anxiety and depression. The binding affinity and selectivity towards receptors such as GABA_A or serotonin receptors could contribute to its neuroactive properties .

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress that can trigger apoptotic pathways in cancer cells .

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | ROS generation |

These results suggest that the compound has a promising profile as a potential anticancer agent.

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor growth in vivo using xenograft models. Mice treated with the compound exhibited a significant reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.